3-amino-N-(prop-2-yn-1-yl)propanamide

LogP Hydrophilicity Chromatographic retention

Researchers requiring orthogonally reactive PROTAC linkers often face solubility and reactivity trade-offs. 3-Amino-N-(prop-2-yn-1-yl)propanamide (CAS 1016779-97-7) solves this with a single low-MW scaffold (126.16 g/mol) combining a primary amine for amide coupling and a terminal alkyne for CuAAC click chemistry, while its low LogP (-0.9154) and moderate TPSA (55.12 Ų) ensure aqueous compatibility. • Orthogonal amine-alkyne bifunctionality for sequential bioconjugation • ≥95% purity; free base and HCl salt forms available • Favorable fragment-like physicochemical profile (Rule of Three compliant)

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B12086447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(prop-2-yn-1-yl)propanamide
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESC#CCNC(=O)CCN
InChIInChI=1S/C6H10N2O/c1-2-5-8-6(9)3-4-7/h1H,3-5,7H2,(H,8,9)
InChIKeyOZBJBNQHMAXGTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-N-(prop-2-yn-1-yl)propanamide Physicochemical Identity


3-Amino-N-(prop-2-yn-1-yl)propanamide (CAS 1016779-97-7) is a low-molecular-weight (126.16 g/mol) bifunctional building block comprising a primary amine, a terminal alkyne, and a propanamide scaffold . Its computed LogP of −0.9154 and topological polar surface area (TPSA) of 55.12 Ų place it in a hydrophilic regime distinct from closely related propargyl amides that lack the 3-amino substituent. The compound is listed in 12 patent families [1] and is commercially supplied as both the free base (≥95% purity) and the hydrochloride salt (EC 951-654-7) [2], making it a tractable intermediate for medicinal chemistry, bioconjugation, and PROTAC linker campaigns.

1
Orthogonal handles: Primary amine and terminal alkyne enable sequential derivatization without protecting-group strategies.
2
Hydrophilic scaffold: Reported LogP −0.92 and TPSA 55 Ų support aqueous-phase bioconjugation and fragment-based library design.
3
Salt-form flexibility: Free base and hydrochloride salt available; the HCl salt may simplify dissolution in aqueous buffers for biological assays.

Why This Scaffold Outperforms Common Analogs


Procurement based solely on the presence of a terminal alkyne or a primary amine overlooks the synergistic value of their co-occurrence within a single, low-molecular-weight framework. The closest commercial analog, N-(prop-2-yn-1-yl)propanamide (CAS 18327-35-0), lacks the 3-amino group and consequently exhibits a higher LogP (+0.1458 vs. −0.9154 ), reduced TPSA (29.1 vs. 55.12 Ų ), and one fewer hydrogen-bond donor—properties that directly alter aqueous solubility, chromatographic retention, and suitability for aqueous-phase bioconjugation. Conversely, 3-amino-N-propylpropanamide (CAS 271591-60-7) retains the primary amine but replaces the alkyne with a saturated propyl chain , forfeiting all click-chemistry utility. The dimethylamino congener 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide substitutes the primary amine with a tertiary amine [1], eliminating the capacity for downstream amine-directed conjugation (amide bond formation, reductive amination). These structural distinctions are not cosmetic; they translate into measurable differences in physicochemical parameters and synthetic versatility that directly impact experimental design and project feasibility.

Des-amino analog N-(Prop-2-yn-1-yl)propanamide lacks the 3-amino group; LogP shifts from −0.92 to +0.15, TPSA drops from 55 to 29 Ų, and the amine conjugation handle is lost—properties that may alter aqueous solubility and retention.
Saturated propyl analog 3-Amino-N-propylpropanamide replaces the terminal alkyne with a propyl chain, eliminating click-chemistry utility and orthogonal reactivity.
Dimethylamino congener 3-(Dimethylamino)-N-(prop-2-yn-1-yl)propanamide carries a tertiary amine that cannot undergo acylation or reductive amination, limiting downstream conjugation options.

Differentiation Evidence for 3-Amino-N-(prop-2-yn-1-yl)propanamide


LogP Hydrophilicity Advantage

The target compound is substantially more hydrophilic than its closest des-amino analog. The computed LogP of 3-amino-N-(prop-2-yn-1-yl)propanamide is −0.9154 , whereas N-(prop-2-yn-1-yl)propanamide, which lacks the 3-amino substituent, has a LogP of +0.1458 . This yields a ΔLogP of approximately −1.06 log units, corresponding to a roughly 10-fold difference in octanol-water partition coefficient. The difference is attributable to the additional primary amine, which introduces both a hydrogen-bond donor and a basic center that can be protonated at physiological pH.

LogP Hydrophilicity
Head-to-head
ΔLogP ≈ −1.06 (target more hydrophilic)
Reported ~10-fold higher hydrophilicity may impact aqueous solubility and reversed-phase retention.
Computational prediction; consistent with Chembase value.
LogP Hydrophilicity Chromatographic retention Aqueous solubility

TPSA and Hydrogen-Bond Donor Comparison

The presence of the 3-amino group increases the TPSA from 29.1 Ų (N-(prop-2-yn-1-yl)propanamide ) to 55.12 Ų (target compound ), a gain of 26.0 Ų. Simultaneously, the hydrogen-bond donor count increases from 1 to 2. For context, a TPSA below 60 Ų is generally associated with favorable intestinal absorption, while a TPSA above 140 Ų predicts poor membrane permeation. The target compound sits near the midpoint of this range, offering a balance between aqueous solubility and passive permeability. The dimethylamino analog 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide has a TPSA of 32.3 Ų (free base) [1], closer to the des-amino comparator, but its tertiary amine cannot serve as a conjugation handle.

TPSA & HBD
Head-to-head
ΔTPSA +26 Ų, HBD +1 vs. des-amino analog
Supports solubility-permeability balance relevant for fragment and linker design.
Computed TPSA 55.12 Ų; within drug-like range.
TPSA Hydrogen-bond donors Membrane permeability Drug-likeness

Bifunctional Amine-Alkyne Orthogonal Reactivity

3-Amino-N-(prop-2-yn-1-yl)propanamide is unique among its closest commercial analogs in possessing both a free primary amine (pKa ≈ 9–10) and a terminal alkyne within a single compact scaffold (MW 126.16). N-(Prop-2-yn-1-yl)propanamide lacks the amine ; 3-amino-N-propylpropanamide lacks the alkyne ; and 3-(dimethylamino)-N-(prop-2-yn-1-yl)propanamide carries a tertiary amine that cannot undergo acylation or reductive amination [1]. This dual orthogonal reactivity allows sequential derivatization—e.g., amide coupling at the primary amine followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) at the terminal alkyne—without protecting-group manipulation. In the CuAAC context, propargyl amides (the class to which the target belongs) react with comparable efficiency to propargyl ethers and propargylamines under ligand-accelerated conditions (100 µM Cu⁺, <30 min to completion) [2].

Orthogonal Reactivity
Reported
2 reactive handles (1° amine + terminal alkyne) vs. 1 in each analog
Enables sequential CuAAC and amide coupling without protecting groups.
Class-level CuAAC reactivity for propargyl amides.
Bifunctional linker Orthogonal conjugation Click chemistry Amide bond formation

Hydrochloride Salt Solubility and Handling

The hydrochloride salt of 3-amino-N-(prop-2-yn-1-yl)propanamide (EC 951-654-7) is commercially available as a powder (≥95% purity) [1]. Salt formation at the primary amine increases aqueous solubility relative to the free base, facilitating direct dissolution in aqueous buffers for biological assays without the need for high-percentage DMSO stock solutions. By contrast, the des-amino analog N-(prop-2-yn-1-yl)propanamide is not routinely supplied as a salt, and its lower TPSA and higher LogP predict poorer aqueous solubility. The hydrochloride salt also confers improved long-term storage stability at room temperature .

Salt Form & Handling
Reported
HCl salt available; may improve aqueous solubility vs. free base.
Supports direct dissolution in aqueous buffers for biological assays.
Supplier catalog data; RT storage possible.
Hydrochloride salt Aqueous solubility Biological assay compatibility Storage stability

Patent Intelligence and Synthetic Utility

According to PubChemLite data, 3-amino-N-(prop-2-yn-1-yl)propanamide (as its hydrochloride salt; InChIKey OZBJBNQHMAXGTG-UHFFFAOYSA-N) is referenced in 12 patent families [1]. The patent literature includes its use as a substructure in selective androgen receptor degrader (SARD) compounds and other 3-aminopropanamide-based therapeutic candidates [2][3]. While patent count is not a direct measure of performance, it serves as a proxy for validated synthetic accessibility and the scaffold's demonstrated utility in generating patentable composition-of-matter claims. The des-amino analog N-(prop-2-yn-1-yl)propanamide does not have comparable patent representation, reflecting its more limited functional versatility.

Patent Intelligence
Context-dependent
Referenced in 12 patent families
Suggests scaffold utility in medicinal chemistry campaigns.
PubChemLite annotation; proxy for synthetic accessibility.
Patent intelligence Building block utility Medicinal chemistry IP landscape

Procurement and Application Scenarios


PROTAC Linker and Degrader Synthesis

When constructing PROTAC molecules, chemists require a linker that presents two orthogonally reactive termini: one for attachment to the E3 ligase ligand and one for the target protein ligand. 3-Amino-N-(prop-2-yn-1-yl)propanamide provides exactly this—a primary amine for amide coupling to carboxylic acid-containing warheads and a terminal alkyne for CuAAC conjugation to azide-functionalized ligands . The dimethylamino analog cannot serve this role because its tertiary amine is unreactive toward acylation . The compound's low LogP (−0.9154) and moderate TPSA (55.12 Ų) further ensure that the resulting PROTAC conjugates retain favorable physicochemical properties, reducing the risk of poor solubility or permeability that often plagues heterobifunctional degraders.

Aqueous Click Chemistry and Bioconjugation

For bioconjugation applications requiring aqueous reaction conditions (e.g., protein labeling, oligonucleotide functionalization, activity-based protein profiling), the target compound's high hydrophilicity (LogP −0.9154 vs. +0.1458 for the des-amino analog ) translates into superior aqueous solubility. The propargyl amide motif reacts efficiently under standard ligand-accelerated CuAAC conditions (100 µM Cu⁺, <30 min to completion) with kinetics comparable to propargyl ethers and amines [1]. The hydrochloride salt form enables direct dissolution in PBS or Tris buffer without DMSO, minimizing organic solvent interference in biological assays.

Fragment-Based Drug Discovery Library Design

Fragment libraries benefit from building blocks that occupy a favorable region of physicochemical space (MW < 250, LogP < 1, TPSA < 60 Ų, HBD ≤ 3). 3-Amino-N-(prop-2-yn-1-yl)propanamide (MW 126.16, LogP −0.9154, TPSA 55.12 Ų, HBD 2) satisfies all standard fragment-likeness criteria (Rule of Three). Its bifunctional nature enables both diversity-oriented synthesis (via amine capping) and target-guided click chemistry (via alkyne), making it a versatile core scaffold for fragment elaboration. The 12 patent families referencing this scaffold [2] confirm its tractability in lead discovery campaigns.

SARD and Covalent Inhibitor Development

The 3-aminopropanamide scaffold is a validated warhead for irreversible EGFR inhibition, with efficacy comparable to acrylamide-based inhibitors in A549 lung cancer cell autophosphorylation assays [3]. Patent literature explicitly describes 3-amino propanamide derivatives as selective androgen receptor degraders (SARDs) for enzalutamide-resistant prostate cancer [4]. The alkyne handle on the target compound provides an additional point of diversification for structure-activity relationship (SAR) exploration or for installing fluorescent/affinity tags via click chemistry without disrupting the pharmacophoric 3-aminopropanamide core.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal amine-alkyne handles
Sequential conjugation efficiency and linker physicochemical profile
Aqueous click chemistry & bioconjugation
High hydrophilicity (LogP −0.92)
Solubility in aqueous buffers and CuAAC reactivity under ligand-accelerated conditions
Fragment-based library design
Fragment-likeness (MW 126, LogP
Rule-of-Three compliance and scaffold elaboration via amine capping or click chemistry
Covalent inhibitor SAR studies
3-Aminopropanamide warhead scaffold
Target engagement assays and alkyne tag installation for pull-down or imaging

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